Cas no 1262003-43-9 (3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol)
3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol, 95%
- 1262003-43-9
- 3-BROMO-5-(4-FLUORO-3-METHOXYPHENYL)PHENOL
- DTXSID90686413
- MFCD18316091
- 5-Bromo-4'-fluoro-3'-methoxy[1,1'-biphenyl]-3-ol
- 3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol
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- MDL: MFCD18316091
- Inchi: 1S/C13H10BrFO2/c1-17-13-6-8(2-3-12(13)15)9-4-10(14)7-11(16)5-9/h2-7,16H,1H3
- InChI Key: FTQRUIGDGGFUHE-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1)C1C=CC(=C(C=1)OC)F)O
Computed Properties
- Exact Mass: 295.98482Da
- Monoisotopic Mass: 295.98482Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 29.5Ų
3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB322297-5 g |
3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol, 95%; . |
1262003-43-9 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB322297-5g |
3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol, 95%; . |
1262003-43-9 | 95% | 5g |
€1159.00 | 2025-04-21 |
3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol Suppliers
3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol
Introduction to 3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol (CAS No. 1262003-43-9)
3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol, identified by its CAS number 1262003-43-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of brominated phenols, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of both bromine and fluorine substituents, contribute to its unique chemical properties and make it a valuable scaffold for further chemical modifications and drug development.
The significance of 3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol lies in its utility as an intermediate in the synthesis of various pharmacologically active agents. Phenolic compounds, in general, exhibit a broad spectrum of biological functions, including antioxidant, anti-inflammatory, and antimicrobial properties. The introduction of bromine and fluorine atoms into the phenol core enhances the molecule's lipophilicity and metabolic stability, which are critical factors in drug design. These modifications not only improve the compound's bioavailability but also expand its potential applications in treating different diseases.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol has emerged as a key intermediate in this endeavor. Its structural motif is reminiscent of several known drugs that have demonstrated success in clinical trials. For instance, the fluorine-substituted aromatic rings are commonly found in antiviral and anticancer medications due to their ability to enhance binding affinity to biological targets. Similarly, the brominated phenol moiety is often incorporated into compounds that exhibit potent kinase inhibition properties.
One of the most compelling aspects of 3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol is its role in the development of targeted therapies. The precise arrangement of substituents on the aromatic ring allows for selective interaction with specific biological pathways. This selectivity is crucial for minimizing off-target effects, which can lead to adverse reactions in patients. Researchers have leveraged this compound to design molecules that inhibit enzymes involved in cancer progression or modulate immune responses in autoimmune diseases. The bromine atom, in particular, serves as a handle for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the creation of more complex derivatives.
The pharmaceutical industry has been particularly interested in exploring the potential of 3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol as a building block for next-generation drugs. Its structural framework aligns well with current trends in drug discovery, where small molecules with multiple functional groups are favored for their ability to engage multiple targets simultaneously. This multitarget engagement can lead to synergistic effects, enhancing therapeutic outcomes. Moreover, the compound's stability under various reaction conditions makes it an attractive candidate for large-scale synthesis, which is essential for industrial production.
Recent studies have highlighted the compound's role in addressing emerging health challenges. For example, researchers have investigated its potential as an antiviral agent against RNA viruses by incorporating it into nucleoside analogs that mimic viral building blocks. The fluorine atom's electron-withdrawing nature helps stabilize intermediates during metabolic processes, ensuring that the drug remains active within the body longer. Similarly, brominated phenols have shown promise in developing treatments for neurodegenerative disorders by interacting with specific receptors or enzymes implicated in conditions like Alzheimer's disease.
The synthesis of 3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation of pre-existing phenolic compounds followed by selective substitution at specific positions on the aromatic ring. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce fluorine and bromine atoms with high precision. These methods not only ensure the structural integrity of the final product but also allow for scalability when transitioning from laboratory-scale preparations to industrial production.
The pharmacokinetic properties of 3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol are another area of intense interest. Studies have demonstrated that fluorinated aromatic compounds tend to exhibit longer half-lives due to their resistance to metabolic degradation by enzymes such as cytochrome P450 oxidases. This characteristic is particularly beneficial for drugs that require prolonged action or frequent dosing regimens. Additionally, the presence of both bromine and methoxy groups enhances solubility profiles across different solvents, facilitating formulation into various dosage forms such as tablets or injectables.
In conclusion, 3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol (CAS No 1262003-43-9) represents a significant advancement in pharmaceutical chemistry with far-reaching implications for drug development . Its unique structural features make it a versatile intermediate capable generating novel therapeutic agents targeting diverse diseases . As research continues , we can expect even more innovative applications emerging from this promising compound . p >
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